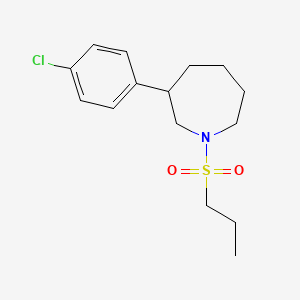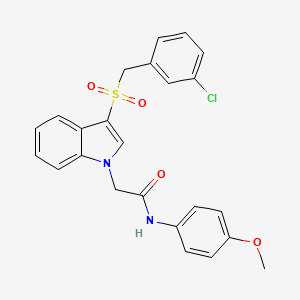
3-(4-Chlorophenyl)-1-(propylsulfonyl)azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chlorophenyl)-1-(propylsulfonyl)azepane, also known as CP-47,497 or simply CP-47, is a synthetic cannabinoid that has been the subject of much scientific research in recent years. This compound is of interest to researchers due to its potential therapeutic applications, as well as its ability to interact with the endocannabinoid system in the body. In
Aplicaciones Científicas De Investigación
Electronic Transport in Poly(azomethine Sulfone)s
Poly(azomethine sulfone)s, synthesized through reactions involving bis(4-chlorophenyl)sulfone, exhibit semiconducting properties with potential applications in electronic devices. These polymers demonstrate typical semiconductor behavior, with electronic transport mechanisms influenced by their chemical structures, offering insights for developing new materials for electronic applications (Rusu et al., 2007).
Ionic Liquids for Green Chemistry
Azepane-based ionic liquids represent a novel family of room-temperature ionic liquids, offering environmentally friendly alternatives for various industrial applications. These ionic liquids, derived from azepane, present potential for mitigating waste in the polyamide industry through applications in electrolytes and other green chemistry solutions (Belhocine et al., 2011).
Molecular Docking and Antimicrobial Activity
Molecular docking studies of specific chlorophenyl derivatives have revealed their potential as COX-2 inhibitors, demonstrating applications in drug development for anti-inflammatory purposes. Additionally, certain derivatives exhibit antimicrobial activity, providing a basis for the development of new antimicrobial agents (Al-Hourani et al., 2015).
Synthesis of Proton Exchange Membranes
Research on sulfonated poly(ether sulfone)s, involving chlorophenyl components, has led to the development of materials suitable for fuel cell applications. These materials, designed for proton exchange membranes, demonstrate the impact of chemical modifications on the properties of composites used in energy technologies (Matsumoto et al., 2009).
Electroluminescent Devices and High Voltage Electrolytes
Diphenylsulfone derivatives, including those with chlorophenyl groups, have shown promising results in electroluminescent devices due to their high triplet levels and glass-forming properties. Such materials are crucial for the development of efficient and durable electronic displays and lighting (Bezvikonnyi et al., 2020). Furthermore, mixtures of azepanium-based ionic liquids with propylene carbonate have been explored as high voltage electrolytes for supercapacitors, highlighting the versatility of azepane derivatives in energy storage applications (Pohlmann et al., 2015).
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-1-propylsulfonylazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO2S/c1-2-11-20(18,19)17-10-4-3-5-14(12-17)13-6-8-15(16)9-7-13/h6-9,14H,2-5,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYUGCOGSUJNHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCCC(C1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(5-Methyl-2-{[(4-nitrophenyl)sulfonyl]amino}phenyl)hydroquinoxalin-2-one](/img/structure/B2983616.png)


![3-isopropyl-8,9-dimethoxy-5-{[2-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2983622.png)

![N-(2,4-difluorophenyl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide](/img/structure/B2983625.png)

![Ethyl 1-(tert-butyl)-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B2983627.png)
![1'-(3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2983629.png)
![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2983633.png)


![N-[2-[4-(3,5-Dimethylpyrazol-1-yl)phenyl]ethyl]oxirane-2-carboxamide](/img/structure/B2983636.png)
![3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-1-(2-morpholinoethyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2983637.png)